molecular formula C13H18N2O3 B7943344 (S)-methyl 2-(3-isopropylureido)-2-phenylacetate

(S)-methyl 2-(3-isopropylureido)-2-phenylacetate

Cat. No.: B7943344
M. Wt: 250.29 g/mol
InChI Key: QTVJVWBSKHEFDD-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-methyl 2-(3-isopropylureido)-2-phenylacetate is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ester group, a phenyl ring, and an isopropylureido moiety. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 2-(3-isopropylureido)-2-phenylacetate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-methyl 2-phenylacetate and isopropyl isocyanate.

    Reaction Conditions: The reaction between (S)-methyl 2-phenylacetate and isopropyl isocyanate is carried out under controlled conditions, often in the presence of a catalyst or base to facilitate the formation of the ureido group.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 2-(3-isopropylureido)-2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized derivatives, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the ester group to an alcohol, using reducing agents like lithium aluminum hydride.

    Substitution: The ureido group can participate in substitution reactions, where nucleophiles replace the isopropyl group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with new substituents replacing the isopropyl group.

Scientific Research Applications

(S)-methyl 2-(3-isopropylureido)-2-phenylacetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-methyl 2-(3-isopropylureido)-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ureido group can form hydrogen bonds with active sites, while the phenyl ring may engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-methyl 2-(3-ethylureido)-2-phenylacetate
  • (S)-methyl 2-(3-propylureido)-2-phenylacetate
  • (S)-methyl 2-(3-butylureido)-2-phenylacetate

Uniqueness

(S)-methyl 2-(3-isopropylureido)-2-phenylacetate is unique due to its specific isopropylureido group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

methyl (2S)-2-phenyl-2-(propan-2-ylcarbamoylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9(2)14-13(17)15-11(12(16)18-3)10-7-5-4-6-8-10/h4-9,11H,1-3H3,(H2,14,15,17)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVJVWBSKHEFDD-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC(C1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.